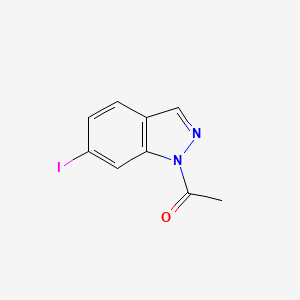
1-(6-Iodo-1H-indazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(6-Iodo-1H-indazol-1-yl)éthanone est un composé chimique appartenant à la classe des dérivés de l’indazole. L’indazole est un composé bicyclique constitué d’un cycle benzénique fusionné à un cycle pyrazole. La présence d’un atome d’iode en position 6 du cycle indazole et d’un groupe éthanone en position 1 rend ce composé unique. Les dérivés de l’indazole sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-(6-Iodo-1H-indazol-1-yl)éthanone implique généralement l’iodation d’un précurseur d’indazole suivie de l’introduction du groupe éthanone. Une méthode courante implique l’utilisation d’iode et d’un oxydant approprié pour introduire l’atome d’iode à la position souhaitée sur le cycle indazole. Les conditions réactionnelles incluent souvent l’utilisation de solvants tels que l’acide acétique ou le dichlorométhane et peuvent nécessiter un chauffage pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de la 1-(6-Iodo-1H-indazol-1-yl)éthanone peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(6-Iodo-1H-indazol-1-yl)éthanone peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome d’iode peut être remplacé par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactions d’oxydation et de réduction : Le groupe éthanone peut être réduit en alcool ou oxydé en acide carboxylique.
Réactions de couplage : Le composé peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courants
Réactions de substitution : Des réactifs tels que l’azoture de sodium ou le cyanure de potassium peuvent être utilisés en milieu basique.
Réactions d’oxydation : Des oxydants comme le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.
Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Principaux produits formés
Réactions de substitution : Produits avec différents groupes fonctionnels remplaçant l’atome d’iode.
Réactions d’oxydation : Acides carboxyliques ou autres dérivés oxydés.
Réactions de réduction : Alcools ou autres dérivés réduits.
Applications de la recherche scientifique
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif ayant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment en tant que composé chef de file pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de la 1-(6-Iodo-1H-indazol-1-yl)éthanone dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, conduisant à l’inhibition ou à l’activation de voies spécifiques. La présence de l’atome d’iode et du groupe éthanone peut influencer son affinité de liaison et sa spécificité vis-à-vis de ces cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(6-Bromo-1H-indazol-1-yl)éthanone
- 1-(6-Fluoro-1H-indazol-1-yl)éthanone
- 1-(6-Chloro-1H-indazol-1-yl)éthanone
Unicité
La 1-(6-Iodo-1H-indazol-1-yl)éthanone est unique en raison de la présence de l’atome d’iode, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses homologues halogénés. L’atome d’iode peut influencer la réactivité, la solubilité et l’interaction du composé avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C9H7IN2O |
|---|---|
Poids moléculaire |
286.07 g/mol |
Nom IUPAC |
1-(6-iodoindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H7IN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3 |
Clé InChI |
HOGDXBAVSPDNDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C=CC(=C2)I)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


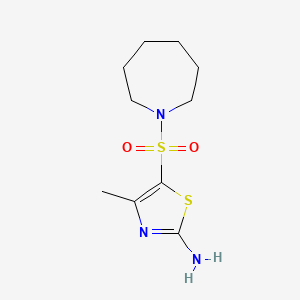
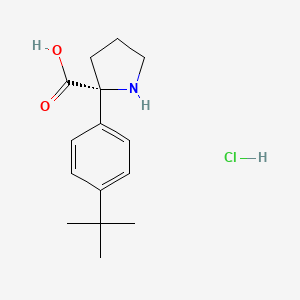
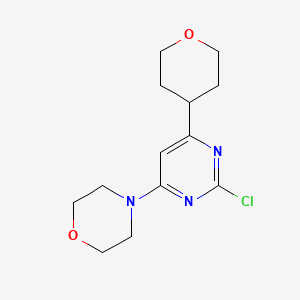

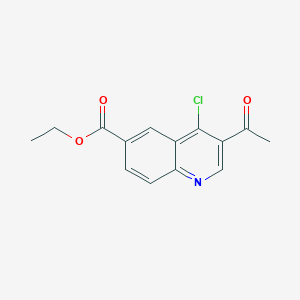
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
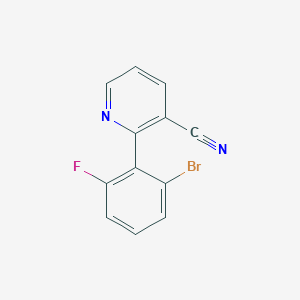
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)

![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)

![2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843269.png)

![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)
